molecular formula C27H26N4O3S B260257 (3R)-2,2-dimethyl-5-oxo-N-{(1S)-2-oxo-1-phenyl-2-[(pyridin-4-ylmethyl)amino]ethyl}-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

(3R)-2,2-dimethyl-5-oxo-N-{(1S)-2-oxo-1-phenyl-2-[(pyridin-4-ylmethyl)amino]ethyl}-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

Cat. No.: B260257
M. Wt: 486.6 g/mol
InChI Key: SAJITZGSJOQWLQ-SMWUWQHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-2,2-dimethyl-5-oxo-N-{(1S)-2-oxo-1-phenyl-2-[(pyridin-4-ylmethyl)amino]ethyl}-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridine moiety, and an isoindole structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2,2-dimethyl-5-oxo-N-{(1S)-2-oxo-1-phenyl-2-[(pyridin-4-ylmethyl)amino]ethyl}-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the isoindole structure and the pyridine moiety. Common reagents used in these reactions include phenyl isothiocyanate, pyridine-4-carboxaldehyde, and various amines. Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3R)-2,2-dimethyl-5-oxo-N-{(1S)-2-oxo-1-phenyl-2-[(pyridin-4-ylmethyl)amino]ethyl}-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety or the thiazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3R)-2,2-dimethyl-5-oxo-N-{(1S)-2-oxo-1-phenyl-2-[(pyridin-4-ylmethyl)amino]ethyl}-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-2,2-dimethyl-5-oxo-N-{(1S)-2-oxo-1-phenyl-2-[(pyridin-4-ylmethyl)amino]ethyl}-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R)-2,2-dimethyl-5-oxo-N-{(1S)-2-oxo-1-phenyl-2-[(pyridin-4-ylmethyl)amino]ethyl}-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide apart is its unique combination of these three moieties, which may confer a distinct set of biological activities and therapeutic potentials. This combination allows for a broader range of interactions with biological targets, potentially leading to more effective treatments for various conditions .

Properties

Molecular Formula

C27H26N4O3S

Molecular Weight

486.6 g/mol

IUPAC Name

(3R)-2,2-dimethyl-5-oxo-N-[(1S)-2-oxo-1-phenyl-2-(pyridin-4-ylmethylamino)ethyl]-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

InChI

InChI=1S/C27H26N4O3S/c1-27(2)22(31-25(34)19-10-6-7-11-20(19)26(31)35-27)24(33)30-21(18-8-4-3-5-9-18)23(32)29-16-17-12-14-28-15-13-17/h3-15,21-22,26H,16H2,1-2H3,(H,29,32)(H,30,33)/t21-,22+,26?/m0/s1

InChI Key

SAJITZGSJOQWLQ-SMWUWQHRSA-N

SMILES

CC1(C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)NC(C4=CC=CC=C4)C(=O)NCC5=CC=NC=C5)C

Isomeric SMILES

CC1([C@H](N2C(S1)C3=CC=CC=C3C2=O)C(=O)N[C@@H](C4=CC=CC=C4)C(=O)NCC5=CC=NC=C5)C

Canonical SMILES

CC1(C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)NC(C4=CC=CC=C4)C(=O)NCC5=CC=NC=C5)C

Origin of Product

United States

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